Dichloro(~13~C_2_)acetyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

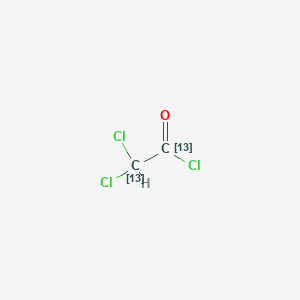

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloroacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl3O/c3-1(4)2(5)6/h1H/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCCMZVIWNDFMO-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]([13C](=O)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745977 | |

| Record name | Dichloro(~13~C_2_)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-39-5 | |

| Record name | Dichloro(~13~C_2_)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1228182-39-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

General Academic Context and Research Significance of Dichloro 13c 2 Acetyl Chloride

Historical Trajectories in Carbon Isotope Labeling Research

The practice of using carbon isotopes as tracers has a rich history, fundamentally changing the way scientists study dynamic systems. The discovery of the long-lived radioactive isotope carbon-14 (B1195169) (¹⁴C) on February 27, 1940, by Martin Kamen and Sam Ruben was a pivotal moment. chemistryviews.orgwikipedia.org This discovery enabled the development of radiocarbon dating by Willard Libby and his colleagues in 1949, a method that had a tremendous impact on archaeology and geology. chemistryviews.orgwikipedia.org

Beyond dating, ¹⁴C was quickly adopted in chemistry and biology to trace the pathways of molecules in chemical and biochemical reactions. wikipedia.orgnih.gov For instance, the use of [¹⁴C]CO₂ was instrumental in determining how plants utilize carbon dioxide during photosynthesis. researchgate.net These early studies with ¹⁴C laid the conceptual groundwork for the use of other isotopes, including the stable isotope carbon-13 (¹³C), in tracer experiments. While ¹⁴C remains a gold standard for tracking molecules, particularly in the pharmaceutical and agrochemical industries, the use of stable isotopes like ¹³C has become increasingly prevalent, especially in studies utilizing mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Strategic Importance of Dichloroacetyl Chloride Derivatives in Advanced Synthetic Chemistry Research

Dichloroacetyl chloride (C₂HCl₃O) is a highly reactive organic compound that serves as a crucial intermediate in organic synthesis. wikipedia.orghangdachem.com Its chemical structure, featuring an acyl chloride functional group and two chlorine atoms on the alpha-carbon, makes it a potent acylating agent. wikipedia.orgnih.gov

The versatility of dichloroacetyl chloride is demonstrated by its role as a precursor in the manufacturing of a diverse range of commercially important chemicals. nih.gov It is a key starting material for producing certain antibiotics, most notably chloramphenicol, and various herbicides, such as dichlormid. wikipedia.org The synthesis of dichloroacetyl chloride itself is achieved through several industrial methods, including the oxidation of trichloroethylene (B50587) or 1,1,2-trichloroethane (B165190), and the hydrolysis of pentachloroethane. wikipedia.orgnih.govchemicalbook.com The compound's efficient reactivity and the wide applicability of its derivatives underscore its strategic value in both industrial and advanced laboratory-scale synthetic chemistry. hangdachem.comhangdachem.com The ability to use chloroacetyl derivatives for further functional modifications is a significant advantage in multi-step syntheses. taylorandfrancis.com

Rationale for (¹³C₂) Isotopic Enrichment in Contemporary Chemical Investigations

The specific incorporation of two carbon-13 atoms into the dichloroacetyl chloride molecule, creating Dichloro(ngcontent-ng-c60218225="" class="ng-star-inserted">13C_2)acetyl chloride, provides researchers with a powerful analytical tool. This isotopic enrichment is deliberately employed for two primary reasons: to enhance spectroscopic analysis and to facilitate the tracing of molecular pathways.

One of the most significant advantages of using ¹³C-labeled compounds is the dramatic improvement in the quality and interpretability of Nuclear Magnetic Resonance (NMR) spectra. rsc.org

Expanded Chemical Shift Range: ¹³C-NMR spectroscopy benefits from a much larger chemical shift range (approximately 0-220 ppm) compared to proton (¹H) NMR (around 0-12 ppm). nih.govlibretexts.org This broader range significantly reduces the likelihood of signal overlap, even in large and complex molecules, allowing for the clear distinction of individual carbon atoms. libretexts.orglibretexts.org

Overcoming Low Natural Abundance: The natural abundance of the ¹³C isotope is only about 1.1%, which makes detecting ¹³C signals in unlabeled compounds inherently difficult and often requires long acquisition times. libretexts.org By synthetically enriching a molecule with ¹³C, the signal intensity is greatly enhanced, making NMR experiments more sensitive and efficient. nih.govfrontiersin.org

Structural Elucidation: ¹³C-NMR provides direct insight into the carbon backbone of a molecule. nih.gov Unlike ¹H-NMR, it can detect non-protonated (quaternary) carbons, providing a more complete structural picture. nih.gov The introduction of a ¹³C₂ unit allows for the study of carbon-carbon (¹³C-¹³C) couplings, which can be invaluable for definitively establishing the connectivity of atoms within a molecule. nih.gov

| Property | ¹H-NMR | ¹³C-NMR |

|---|---|---|

| Natural Isotope Abundance | ~99.98% | ~1.1% |

| Chemical Shift Range (ppm) | ~0-12 | ~0-220 |

| Signal Overlap | Common in complex molecules | Rarely overlap |

| Detection of Quaternary Carbons | No | Yes |

Isotopically labeled compounds like Dichloro(ngcontent-ng-c60218225="" class="ng-star-inserted">13C_2)acetyl chloride are indispensable for tracer studies, which aim to map the journey of atoms and molecules through complex reaction sequences or metabolic networks. libretexts.org

This technique, often referred to as ¹³C Metabolic Flux Analysis (¹³C-MFA), involves introducing a ¹³C-labeled substrate into a biological system and then using mass spectrometry (MS) or NMR to detect the location of the ¹³C atoms in the resulting metabolites. nih.govnih.gov By analyzing the specific patterns of isotope incorporation (mass isotopomer distributions), researchers can deduce the relative activity of different metabolic pathways. nih.govresearchgate.netnih.gov

These experiments are crucial for:

Mapping Metabolic Pathways: Tracing the ¹³C label allows for the unambiguous identification of active metabolic routes and the contribution of different nutrients to the synthesis of key biomolecules. nih.govfrontiersin.org

Quantifying Metabolic Fluxes: ¹³C-MFA provides a quantitative measure of the rates (fluxes) of enzymatic reactions within a cell, offering a system-level view of cellular metabolism. nih.govresearchgate.net

Investigating Disease and Cellular States: This approach has been widely used to study the metabolic reprogramming that occurs in cancer cells (the Warburg effect), T-cell differentiation, and other disease states. nih.govfrontiersin.org

Elucidating Reaction Mechanisms: In organic chemistry, tracking the position of a ¹³C label from reactant to product can provide definitive evidence for a proposed reaction mechanism, for example, by confirming bond formations and breakages or identifying symmetrical intermediates. wikipedia.org

Overview of Key Research Paradigms Utilizing Dichloro(13C_2_)acetyl chloride

Dichloro(ngcontent-ng-c60218225="" class="ng-star-inserted">13C_2)acetyl chloride is a specialized reagent designed for incorporation into larger molecules for subsequent analysis. Its high reactivity makes it an excellent building block for introducing a ¹³C₂-labeled dichloroacetyl group onto various substrates. The resulting labeled products are then employed in several key research areas:

Metabolic and Pharmacokinetic Studies: A drug candidate or agrochemical could be synthesized containing the ¹³C₂-dichloroacetyl moiety. Administering this labeled compound and analyzing metabolites via LC-MS or NMR would allow researchers to precisely track its absorption, distribution, metabolism, and excretion (ADME), providing crucial information for drug development and environmental fate studies. nih.govfrontiersin.org

Mechanistic Enzymology: The compound can be used to synthesize labeled substrates or inhibitors for specific enzymes. For example, derivatives of dichloroacetate (B87207) are known to inhibit pyruvate (B1213749) dehydrogenase kinase (PDK) and glutathione (B108866) transferase zeta-1 (GSTZ1). nih.gov Using a ¹³C₂-labeled version would enable detailed NMR and MS studies to probe the precise mechanism of enzyme inhibition and interaction at the active site.

Advanced NMR Structural Analysis: By incorporating the ¹³C₂ label into a complex biomolecule or synthetic polymer, researchers can leverage advanced NMR techniques, such as the INADEQUATE experiment, which relies on ¹³C-¹³C correlations to trace out the complete carbon skeleton of a molecule or a specific region of interest. nih.gov This is particularly valuable for assigning resonances and determining the structure of challenging molecular systems. nih.gov

Environmental Contaminant Tracing: Dichloroacetate is a known environmental compound. nih.gov Synthesizing a Dichloro(ngcontent-ng-c60218225="" class="ng-star-inserted">13C_2)acetyl chloride standard allows for its use in isotope dilution mass spectrometry, a highly accurate method for quantifying the levels of its hydrolysis product, dichloroacetic acid, in environmental samples. It could also be used in controlled studies to track its degradation pathways in soil or water.

Synthetic Pathways and Isotopic Labeling Methodologies for Dichloro 13c 2 Acetyl Chloride

Precursor Selection and Isotopic Carbon Source Strategies

The successful synthesis of Dichloro(¹³C₂)acetyl chloride hinges on the strategic selection of an appropriate isotopically labeled precursor. The primary goal is to incorporate two adjacent ¹³C atoms into the acetyl backbone. The most direct and common strategy is to begin the synthesis with a commercially available starting material that already contains the desired ¹³C-¹³C bond. symeres.com

For this specific target molecule, Acetic acid-¹³C₂ is the ideal precursor. This molecule provides the fundamental two-carbon skeleton with 99% isotopic enrichment at both the methyl and carboxyl carbons. sigmaaldrich.com Using precursors like ¹³C-labeled glucose or acetate (B1210297) is a common practice in metabolic labeling studies to trace the incorporation of carbon atoms into various molecules, a principle that is applied here in a targeted chemical synthesis. nih.govnih.gov The choice of a precursor that is already assembled with the correct isotopic arrangement simplifies the synthetic route and avoids complex and potentially low-yielding carbon-carbon bond formation reactions with labeled fragments.

Other potential but more complex strategies could involve starting with single-carbon labeled sources like [¹³C]carbon monoxide or [¹³C]methane derivatives, but these would require building the C-C bond, adding significant complexity to the synthesis. strath.ac.uk Therefore, starting with ¹³C₂-labeled acetic acid is the most efficient and practical approach.

Optimized Synthetic Routes for Dichloro(¹³C₂)acetyl Chloride

A logical and optimized synthetic pathway for Dichloro(¹³C₂)acetyl chloride starting from Acetic acid-¹³C₂ involves a two-step process: α-dichlorination followed by conversion to the acyl chloride.

Step 1: α-Dichlorination of Acetic acid-¹³C₂ to Dichloroacetic acid-¹³C₂

The first step is the chlorination of the α-carbon of the labeled acetic acid. This transformation can be challenging but is achievable using established chlorination methods for carboxylic acids. One common approach is a variation of the Hell-Volhard-Zelinsky reaction, or by direct chlorination using catalysts. For instance, chlorination of acetyl chloride in the presence of a catalyst like sulfuric acid or chlorosulfonic acid is a known industrial method to produce chloroacetyl chloride, which can be further chlorinated. google.com A plausible route involves converting the labeled acetic acid to an intermediate like acetyl chloride first, followed by controlled dichlorination.

Step 2: Conversion of Dichloroacetic acid-¹³C₂ to Dichloro(¹³C₂)acetyl chloride

Once the labeled dichloroacetic acid is obtained, the final step is the conversion of the carboxylic acid functional group to an acyl chloride. Several standard reagents are available for this transformation. libretexts.orgchemguide.co.uk

Thionyl chloride (SOCl₂): This is often the reagent of choice because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.ukchemistryabc.com The reaction is typically performed by gently heating a mixture of the carboxylic acid and thionyl chloride.

Phosphorus(V) chloride (PCl₅): This solid reagent also effectively converts carboxylic acids to acyl chlorides. The byproducts are phosphorus oxychloride (POCl₃) and HCl. Fractional distillation is required to separate the desired product from POCl₃. chemguide.co.uk

Oxalyl chloride ((COCl)₂): This reagent works under mild conditions, often with a catalytic amount of dimethylformamide (DMF), and produces only gaseous byproducts (CO₂, CO, HCl).

Given the high value of the isotopically labeled material, the thionyl chloride method is often preferred for its clean reaction profile and ease of product isolation.

In this synthesis, the core labeling strategy is defined by the precursor.

Regioselectivity: The regiochemistry of the ¹³C atoms is locked in by starting with Acetic acid-¹³C₂. The two carbons of the acetyl group are inherently labeled. The subsequent reactions must preserve this carbon skeleton. The critical step for regioselectivity is the dichlorination, which must occur exclusively at the α-carbon (the carbon adjacent to the carbonyl group).

Chemoselectivity: This pertains to the selective reaction of one functional group in the presence of others. In the final step, the conversion of the carboxylic acid to the acyl chloride must be performed with high fidelity. Reagents like thionyl chloride are highly chemoselective for this transformation and will not interfere with the C-Cl bonds already present on the α-carbon. The reaction conditions, such as temperature, must be controlled to prevent side reactions or degradation of the product.

Purification and Isolation Techniques for Labeled Dichloroacetyl Chloride Derivatives

The purification of acyl chlorides requires specific techniques due to their reactivity, particularly their sensitivity to hydrolysis. All operations must be conducted under anhydrous conditions in a fume hood. lookchem.com

The primary method for purifying liquid acyl chlorides like Dichloro(¹³C₂)acetyl chloride is fractional distillation . libretexts.orgchemguide.co.uk This technique separates compounds based on their boiling points. It is effective for removing less volatile impurities, such as any remaining carboxylic acid precursor, or more volatile byproducts if they are not gaseous. echemi.com Given that the product is a high-value labeled compound, distillation apparatus designed to minimize material loss, such as a Kugelrohr apparatus, may be employed for small-scale preparations.

If the product contains non-volatile impurities, it can first be dissolved in a dry, inert solvent like toluene (B28343) or chloroform, potentially washed carefully with a dilute bicarbonate solution (if the acyl chloride is not readily hydrolyzed), dried over an anhydrous drying agent (e.g., magnesium sulfate), and then distilled. lookchem.com

Isotopic Purity Assessment in Synthesized Dichloro(¹³C₂)acetyl Chloride

Confirming the isotopic purity and identity of the final product is essential. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is used for this purpose. wikipedia.orgresearchgate.net

Mass Spectrometry (MS): MS analysis confirms the successful incorporation of the isotopes by measuring the molecular mass of the product. Dichloro(¹³C₂)acetyl chloride will exhibit a molecular ion peak that is two mass units higher than its unlabeled counterpart. High-resolution mass spectrometry can provide a precise mass measurement, further confirming the elemental composition. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural verification and isotopic analysis. nih.govrsc.org

¹³C-NMR: In a ¹³C-NMR spectrum, the presence of two highly enriched carbon signals confirms the labeling. Crucially, a large one-bond carbon-carbon coupling constant (¹J_CC) will be observed between the two adjacent ¹³C atoms, providing definitive proof of the ¹³C₂ structure. sigmaaldrich.com

¹H-NMR: The proton spectrum will show the characteristic signal for the single proton, but instead of a singlet (as in the unlabeled compound), it will appear as a complex multiplet due to strong coupling to the adjacent ¹³C nucleus.

The following table summarizes the key analytical data used to assess the final product.

Table 1: Analytical Techniques for Isotopic Purity Assessment

| Analytical Technique | Purpose | Expected Outcome for Dichloro(¹³C₂)acetyl chloride |

|---|---|---|

| Mass Spectrometry (MS) | Confirm molecular weight and isotopic incorporation. | Molecular ion peak shifted by +2 m/z units compared to the unlabeled compound. |

| ¹³C-NMR Spectroscopy | Confirm the presence and position of ¹³C labels. | Two distinct, highly intense signals for the carbonyl and α-carbons. Observation of a large ¹J_CC coupling constant. |

Scale-Up Considerations for Research Applications

Transitioning the synthesis of Dichloro(¹³C₂)acetyl chloride from a laboratory bench scale to larger quantities for broader research use introduces several challenges. labmanager.com

Cost and Availability of Precursor: The primary limiting factor is the high cost of Acetic acid-¹³C₂. Therefore, maximizing yield at every synthetic step is of paramount importance. Reaction conditions must be meticulously optimized to minimize side products and material loss.

Reaction Control: Many of the reactions involved are exothermic. For example, the reaction of carboxylic acids with thionyl chloride releases heat. On a larger scale, this heat must be managed effectively with appropriate cooling systems to prevent runaway reactions and the formation of impurities. labmanager.com

Handling of Reagents: Scaling up involves handling larger volumes of hazardous materials like thionyl chloride. This necessitates robust safety protocols and specialized equipment to ensure safe addition of reagents and trapping of gaseous byproducts like HCl and SO₂.

Purification Efficiency: Fractional distillation on a larger scale requires more efficient distillation columns to achieve the same level of purity as small-scale setups. The longer heating times required for larger volumes can also potentially lead to product degradation if the compound is thermally unstable. labmanager.com

A dedicated team with expertise in chemical engineering, analytical chemistry, and safety is often required to successfully manage the transition from a small-scale synthesis to a larger, reproducible production process for research applications. labmanager.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Dichloro(¹³C₂)acetyl chloride |

| Dichloroacetic acid |

| Acetic acid-¹³C₂ |

| Thionyl chloride |

| Sulfur dioxide |

| Hydrogen chloride |

| Phosphorus(V) chloride |

| Phosphorus oxychloride |

| Oxalyl chloride |

| Carbon dioxide |

| Carbon monoxide |

| Dimethylformamide |

| Toluene |

| Chloroform |

| Magnesium sulfate |

| [¹³C]carbon monoxide |

| [¹³C]methane |

| Chloroacetyl chloride |

| Sulfuric acid |

Chemical Reactivity and Mechanistic Investigations Involving Dichloro 13c 2 Acetyl Chloride

Electrophilic Acylation Mechanisms with Dichloro(¹³C₂)acetyl Chloride

Electrophilic acylation is a cornerstone reaction of acyl chlorides, enabling the introduction of an acyl group onto another molecule. Dichloroacetyl chloride, due to the strong electron-withdrawing effect of its two chlorine atoms, is a highly reactive acylation agent.

Nucleophilic Attack and Carbonyl Activation Studies

The fundamental reaction mechanism for acyl chlorides with nucleophiles is nucleophilic acyl substitution, often described as an addition-elimination mechanism. chemguide.co.uk The process begins with the attack of a nucleophile (e.g., an alcohol, amine, or aromatic ring) on the electrophilic carbonyl carbon. youtube.com This attack breaks the pi bond of the carbonyl, forming a transient, sp³-hybridized tetrahedral intermediate. youtube.com

For Dichloro(¹³C₂)acetyl chloride, the two chlorine atoms on the alpha-carbon significantly increase the partial positive charge on the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack. The reaction is completed when the carbonyl double bond reforms, and the chloride ion is expelled as a leaving group. chemguide.co.ukyoutube.com If the nucleophile was neutral (like an alcohol or water), a final deprotonation step occurs, often facilitated by a non-nucleophilic base like pyridine (B92270) to neutralize the liberated hydrogen chloride (HCl). youtube.com

In reactions such as the Friedel-Crafts acylation, the carbonyl group is further activated. A Lewis acid catalyst, like aluminum chloride (AlCl₃), coordinates with the carbonyl oxygen, which makes the carbonyl carbon even more electrophilic and facilitates the formation of a highly reactive acylium ion intermediate. This intermediate is then attacked by the nucleophilic aromatic ring. wikipedia.org The use of Dichloro(¹³C₂)acetyl chloride in these studies enables precise tracking of the acyl group's incorporation into the final product.

Reaction Kinetics and Transition State Analysis

Kinetic studies reveal that the reactivity of acyl chlorides is highly dependent on the substitution at the alpha-carbon. A comparative study of the methanolysis of various acyl chlorides in acetonitrile (B52724) showed a distinct reactivity trend. The reaction proceeds via both second-order and third-order kinetic pathways, consistent with an addition-intermediate mechanism.

The observed order of reactivity demonstrates that increasing the number of electron-withdrawing chlorine atoms accelerates the reaction. This is because the chlorine atoms stabilize the developing negative charge on the oxygen atom in the transition state leading to the tetrahedral intermediate.

Table 1: Relative Reactivity of Acyl Chlorides in Methanolysis

| Acyl Chloride | Chemical Formula | Relative Rate of Reaction |

|---|---|---|

| Acetyl chloride | CH₃COCl | Slowest |

| Chloroacetyl chloride | CH₂ClCOCl | Intermediate |

| Dichloroacetyl chloride | CHCl₂COCl | Fastest |

The use of Dichloro(¹³C₂)acetyl chloride in such kinetic studies allows for the investigation of carbon kinetic isotope effects (KIEs). nih.gov While often small, these effects can provide profound insight into the nature of the transition state and the rate-determining step of the reaction. nih.govharvard.edu

Role of Dichloro(¹³C₂)acetyl Chloride in Rearrangement Reactions

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, particularly those involving the rearrangement of molecular structures.

Isotope Effect Studies on Reaction Pathways

The ¹³C kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms. nih.govharvard.edu It arises because the heavier ¹³C isotope forms slightly stronger chemical bonds than ¹²C, meaning that reactions involving the breaking of a bond to a ¹³C atom are marginally slower. nih.gov By measuring the reaction rates of Dichloro(¹³C₂)acetyl chloride against its unlabeled analog, or by analyzing the isotopic composition of products and unreacted starting material, chemists can infer whether a specific C-C or C-X bond is broken or formed in the rate-determining step. nih.gov For example, a significant KIE at the carbonyl carbon would support a mechanism where nucleophilic attack and the associated change in hybridization from sp² to sp³ is part of the rate-limiting step. nih.gov

Tracer Experiments for Carbon Skeleton Rearrangements

Dichloro(¹³C₂)acetyl chloride is an ideal tracer for experiments designed to map the transformation of a carbon skeleton. nih.govnih.gov The two adjacent ¹³C atoms act as a "labeled unit." The fate of this unit can be followed unambiguously using ¹³C NMR spectroscopy. The coupling between the two adjacent ¹³C nuclei (¹J_CC_) provides a clear signature indicating that the original two-carbon fragment has remained intact during the reaction.

Should a reaction involve a skeletal rearrangement where the bond between the two labeled carbons is broken, this characteristic ¹³C-¹³C coupling would be absent in the product. Instead, new couplings might appear if the carbons form new bonds with other ¹³C-labeled positions, providing definitive evidence of the rearrangement pathway.

Table 2: Hypothetical ¹³C NMR Signatures for Tracer Experiment

| Scenario | Description | Expected ¹³C NMR Signature for the Dichloroacetyl Moiety |

|---|---|---|

| No Rearrangement | The CHCl₂-¹³C-¹³CO- unit is incorporated intact. | Two coupled doublets, showing a large one-bond ¹³C-¹³C coupling constant (¹J_CC_). |

| Rearrangement | The bond between the two labeled carbons is cleaved and potentially reformed elsewhere. | Two singlets, as the ¹³C-¹³C coupling is lost. New, smaller couplings may appear to other carbons if applicable. |

Formation of Key Intermediates and Reaction Byproducts

The high reactivity of dichloroacetyl chloride can lead to the formation of various intermediates and byproducts, the identification of which is aided by isotopic labeling.

In nucleophilic acyl substitution reactions, the primary intermediate is the tetrahedral intermediate formed upon nucleophilic attack. youtube.com In Friedel-Crafts acylations, the key intermediate is the electrophilic acylium ion, [CHCl₂¹³C¹³CO]⁺.

The most common byproduct of any reaction involving an acyl chloride is hydrogen chloride (HCl), which is formed from the chloride leaving group abstracting a proton. wikipedia.org If trace amounts of water are present, dichloroacetyl chloride will readily hydrolyze to form dichloroacetic acid (CHCl₂COOH). wikipedia.orgchemicalbook.com In some industrial processes, byproducts such as chloral, phosgene, and carbon monoxide have been observed, particularly in synthesis routes starting from trichloroethylene (B50587). google.comgoogle.com The use of Dichloro(¹³C₂)acetyl chloride can help to quantify the formation of such carbon-containing byproducts and distinguish their origins in complex reaction mixtures.

Catalytic Modulations of Dichloro(¹³C₂)acetyl Chloride Reactivity

The reactivity of Dichloro(¹³C₂)acetyl chloride, an isotopically labeled acyl chloride, can be significantly influenced and controlled through the use of various catalytic systems. These catalysts can enhance reaction rates, improve selectivity for desired products, and enable reactions to proceed under milder conditions. The modulation of its reactivity is crucial for its application in the synthesis of complex molecules where the incorporation of a labeled dichloroacetyl moiety is desired.

Lewis Acid Catalysis:

Lewis acids are prominent catalysts for reactions involving acyl chlorides, including Dichloro(¹³C₂)acetyl chloride. They function by activating the acyl chloride, making it a more potent electrophile. A primary example is the Friedel-Crafts acylation, where a Lewis acid like aluminum chloride (AlCl₃) is used to introduce the dichloroacetyl group onto an aromatic ring. The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen or the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates the formation of a highly reactive acylium ion.

The choice of Lewis acid can influence the outcome of the reaction. For instance, in the chloroacetylation of arenes using chloroacetyl chloride, a related compound, catalysts like ferric chloride (FeCl₃) modified montmorillonite (B579905) K10 have been shown to be effective. The activity of these solid acid catalysts can be tuned by altering the metal and the activation temperature.

Organocatalysis:

Organocatalysts, which are small organic molecules, offer a metal-free alternative for modulating the reactivity of Dichloro(¹³C₂)acetyl chloride. In amidation reactions, for example, a non-nucleophilic strong base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used as a catalyst. DBU facilitates the deprotonation of the amine nucleophile, thereby increasing its reactivity towards the acyl chloride and promoting the formation of the corresponding amide under mild conditions. sphinxsai.com A study on the amidation of chloroacetyl chloride with various aryl amines demonstrated that DBU in tetrahydrofuran (B95107) (THF) provided excellent yields of the desired amides at room temperature. sphinxsai.com

Phase-Transfer Catalysis:

Phase-transfer catalysis (PTC) is a valuable technique when reacting Dichloro(¹³C₂)acetyl chloride with nucleophiles that are soluble in a phase immiscible with the organic solvent in which the acyl chloride is dissolved. wikipedia.orgslideshare.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophile from the aqueous or solid phase to the organic phase where the reaction occurs. wikipedia.org For example, in the reaction of an alcohol with Dichloro(¹³C₂)acetyl chloride to form an ester, if the alcohol is only soluble in water, a PTC can facilitate the transfer of the alkoxide ion into the organic phase to react with the acyl chloride. This method avoids the need for anhydrous conditions and can lead to higher yields and cleaner reactions. Cyclopropenium salts have also been shown to act as effective phase-transfer catalysts for the addition of acid chlorides to epoxides. nih.gov

Table 1: Catalytic Systems for Modulating Dichloro(¹³C₂)acetyl Chloride Reactivity

| Catalyst Type | Example Catalyst | Reaction Type | Mechanism of Action |

| Lewis Acid | Aluminum chloride (AlCl₃) | Friedel-Crafts Acylation | Activation of the acyl chloride by formation of an acylium ion intermediate. |

| Organocatalyst | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Amidation | Acts as a strong, non-nucleophilic base to deprotonate the amine. sphinxsai.com |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Esterification, Nucleophilic Substitution | Transports the nucleophile from an aqueous/solid phase to the organic phase. wikipedia.orgyoutube.com |

Stereochemical Outcomes in Reactions Initiated by Dichloro(¹³C₂)acetyl Chloride

The reactions of Dichloro(¹³C₂)acetyl chloride can be controlled to yield specific stereoisomers, a critical aspect in the synthesis of chiral molecules, particularly for pharmaceutical applications. The stereochemical outcome is dictated by the reaction conditions, the nature of the substrate, and the use of chiral catalysts or auxiliaries.

Diastereoselective Reactions:

When Dichloro(¹³C₂)acetyl chloride reacts with a chiral molecule already possessing one or more stereocenters, the formation of diastereomers is possible. The inherent chirality of the substrate can direct the approach of the dichloroacetyl group, leading to a preference for one diastereomer over the other. This substrate-controlled diastereoselectivity is a common strategy in asymmetric synthesis.

While specific studies on diastereoselective reactions of Dichloro(¹³C₂)acetyl chloride are not extensively documented, principles from related reactions can be applied. For instance, in the aldol (B89426) reaction of a titanium enolate derived from a chiral chloroacetate (B1199739) with aldehydes, high diastereoselectivities have been achieved. nih.gov This suggests that by using a chiral substrate, the addition of the dichloroacetyl moiety can be directed to a specific face of the reacting partner, resulting in the preferential formation of one diastereomer.

Enantioselective Reactions:

To induce enantioselectivity in reactions of achiral substrates with Dichloro(¹³C₂)acetyl chloride, a chiral catalyst or a chiral auxiliary is typically employed.

Chiral Lewis Acids: Chiral Lewis acids, formed by the complexation of a metal-based Lewis acid with a chiral ligand, can create a chiral environment around the reacting species. wikipedia.orglibretexts.org This chiral environment can differentiate between the two enantiotopic faces of a prochiral nucleophile or the prochiral Dichloro(¹³C₂)acetyl chloride itself, leading to the formation of one enantiomer in excess. For example, a chiral Lewis acid could be used to catalyze the enantioselective Friedel-Crafts acylation of a prochiral aromatic compound with Dichloro(¹³C₂)acetyl chloride.

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate. This auxiliary then directs the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For example, a chiral alcohol could be esterified with Dichloro(¹³C₂)acetyl chloride. The resulting chiral ester could then undergo a reaction, such as an enolate alkylation, where the chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to a high degree of stereocontrol. The auxiliary can then be cleaved to yield the enantiomerically enriched product. The Evans oxazolidinone auxiliaries are well-known for directing stereoselective aldol reactions. lmu.de

Table 2: Strategies for Controlling Stereochemical Outcomes

| Strategy | Method | Description |

| Diastereoselection | Reaction with a chiral substrate | The existing stereocenter(s) in the substrate direct the approach of the Dichloro(¹³C₂)acetyl chloride, favoring the formation of one diastereomer. |

| Enantioselection | Use of a chiral Lewis acid catalyst | The chiral catalyst creates a chiral environment, leading to the preferential formation of one enantiomer from a prochiral substrate. wikipedia.orglibretexts.org |

| Enantioselection | Use of a chiral auxiliary | A temporary chiral group attached to the substrate directs the stereochemistry of the reaction. lmu.de |

Applications of Dichloro 13c 2 Acetyl Chloride in Advanced Organic Synthesis Research

Construction of Complex Organic Architectures through Dichloroacylation

Dichloroacylation, the process of introducing a dichloroacetyl group into a molecule, is a versatile transformation in organic synthesis. The use of Dichloro(¹³C₂)acetyl chloride in this context allows for the precise installation of a ¹³C₂-labeled moiety, which can be tracked and analyzed throughout a synthetic sequence. This acyl chloride is a derivative of dichloroacetic acid and functions as a potent acylating agent, reacting with a wide range of nucleophiles such as alcohols and amines to form corresponding esters and amides. The presence of two chlorine atoms on the alpha-carbon enhances the electrophilicity of the carbonyl carbon, making it a highly reactive reagent.

A notable, albeit general, example of dichloroacylation in constructing complex molecules is in the synthesis of heterocyclic compounds. For instance, (unlabeled) chloroacetyl chloride is used in one-pot preparations of benzo[b] nih.govthiazin-3(4H)-one derivatives and in the synthesis of 2-imino-4-thiazolidinones. researchgate.net The application of Dichloro(¹³C₂)acetyl chloride in such syntheses would yield intricately labeled heterocyclic frameworks, valuable for further mechanistic or biological investigation.

Synthesis of Isotopically Labeled Research Probes and Intermediates

The primary application of Dichloro(¹³C₂)acetyl chloride is in the synthesis of isotopically labeled compounds that serve as probes and intermediates for research. wikipedia.org Isotopic labeling is a technique used to track the journey of an atom or a group of atoms through a reaction or a metabolic pathway. wikipedia.org By replacing standard carbon-¹² with carbon-13, researchers can follow the dichloroacetyl group using analytical methods that are sensitive to isotopic composition.

For example, unlabeled dichloroacetyl chloride is a known precursor in the synthesis of the antibiotic chloramphenicol. Utilizing Dichloro(¹³C₂)acetyl chloride in this synthesis would produce ¹³C-labeled chloramphenicol. This labeled version could then be used as a research probe to study its mechanism of action, metabolic fate, or interactions with biological targets with high precision.

The general synthetic route to create such labeled probes involves reacting Dichloro(¹³C₂)acetyl chloride with a suitable substrate, such as an amine or alcohol, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct.

Chemo- and Enantioselective Transformations

Achieving selectivity is a paramount goal in organic synthesis. Chemoselectivity refers to the preferential reaction of a reagent with one functional group over others, while enantioselectivity involves the formation of one enantiomer (a non-superimposable mirror image molecule) in preference to the other. uwindsor.ca

While dichloroacylation is a common reaction, achieving high levels of chemo- and enantioselectivity can be challenging due to the high reactivity of acyl chlorides. nih.gov Asymmetric synthesis, which aims to produce unequal amounts of stereoisomers, often relies on the use of chiral auxiliaries or catalysts. uwindsor.cadu.ac.inuvic.ca For instance, a chiral auxiliary can be temporarily attached to a substrate, directing the dichloroacylation to one face of the molecule, thereby creating a specific stereocenter. uvic.ca After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.

Although specific examples detailing highly chemo- and enantioselective transformations using Dichloro(¹³C₂)acetyl chloride are not widespread in the surveyed literature, the principles of asymmetric synthesis are directly applicable. The development of new chiral catalysts or auxiliaries that can control the reactivity of this labeled reagent remains an active area of research interest.

Utility in Derivatization for Analytical and Spectroscopic Studies

Derivatization is the process of transforming a chemical compound into a new, related compound (a derivative) to make it more suitable for a specific analytical technique. Dichloro(¹³C₂)acetyl chloride is an excellent derivatizing agent for several reasons. The introduction of the dichloroacetyl group can increase the volatility and thermal stability of polar compounds like amino acids or alcohols, making them more amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

The true power of Dichloro(¹³C₂)acetyl chloride lies in its isotopic label, which makes it invaluable for Nuclear Magnetic Resonance (NMR) spectroscopy. alfa-chemistry.com

¹³C-NMR Spectroscopy: The two ¹³C atoms introduced by the reagent produce distinct signals in a ¹³C-NMR spectrum, which can be easily distinguished from the natural abundance ¹³C signals in the rest of the molecule. carlroth.comchemicalbook.comspectrabase.com This allows for unambiguous confirmation of the derivatization site and can provide insights into the structure and dynamics of the labeled molecule.

Mass Spectrometry (MS): In MS, the ¹³C₂-label results in a predictable mass shift (M+2) in the molecular ion and its fragments, making it easy to identify and quantify the labeled compound in complex mixtures. alfa-chemistry.com

| Analytical Technique | Purpose of Derivatization with Dichloro(¹³C₂)acetyl chloride |

| NMR Spectroscopy | Introduce a unique ¹³C₂ signature for structural elucidation and mechanistic studies. alfa-chemistry.com |

| Mass Spectrometry | Create a specific mass shift (M+2) for easy identification and quantification of the analyte. alfa-chemistry.com |

| Gas Chromatography | Improve the volatility and thermal stability of polar analytes for better separation. nih.gov |

Isotopic Labeling for Mechanistic Elucidation in Biosynthetic Pathways (from a chemical perspective)

Understanding how nature constructs complex molecules is a fundamental goal of chemical biology. Isotopic labeling is a cornerstone technique for elucidating these biosynthetic pathways. mlrip.ac.in Researchers use ¹³C-labeled precursors to trace the flow of carbon atoms through the intricate series of reactions that constitute a metabolic pathway. nih.govnih.gov

From a chemical perspective, Dichloro(¹³C₂)acetyl chloride can be used to synthesize labeled substrates that are then introduced into a biological system, such as a cell culture or organism. nih.gov For example, to study the biosynthesis of a natural product containing a dichloroacetyl moiety, the organism could be fed a ¹³C₂-labeled version of a potential precursor synthesized using Dichloro(¹³C₂)acetyl chloride.

After a period of growth, the natural product of interest is isolated. By analyzing its isotopic composition using NMR and MS, researchers can determine if and where the ¹³C label was incorporated. nih.govresearchgate.net This information provides direct evidence for the metabolic connections between the precursor and the final product, helping to map out the biosynthetic route and identify the enzymes involved. nih.govmlrip.ac.in This method is a powerful way to confirm proposed pathways and discover new enzymatic functions. nih.gov

Development of Novel Synthetic Methodologies Utilizing Dichloro(¹³C₂)acetyl Chloride

The unique reactivity of Dichloro(¹³C₂)acetyl chloride can be harnessed to develop new synthetic methods. Its high electrophilicity makes it a candidate for reactions where less reactive acyl chlorides fail.

One area of development is in catalysis. For example, acyl chlorides have been shown to be highly effective catalysts for the hydrochlorination of glycerol (B35011) to produce dichlorohydrins, which are important industrial intermediates. researchgate.net Employing Dichloro(¹³C₂)acetyl chloride in these studies could help elucidate the catalytic mechanism by tracking the fate of the acyl group.

Furthermore, the development of methods for preparing this reagent is also an area of research. Industrial routes to unlabeled dichloroacetyl chloride include the oxidation of 1,1,2-trichloroethane (B165190) or the hydrolysis of pentachloroethane, as it is not typically prepared from dichloroacetic acid. google.com Adapting these methods to use ¹³C-labeled starting materials would be a key step in making Dichloro(¹³C₂)acetyl chloride more accessible for research.

Precursor for Advanced Polymer Synthesis Research

Acyl chlorides are common monomers used in step-growth polymerization to produce important classes of polymers such as polyesters and polyamides. nih.gov Dichloro(¹³C₂)acetyl chloride, as a bifunctional reagent (considering the reactivity of the acyl chloride and the two chlorine atoms), can be envisioned as a precursor for specialized, isotopically labeled polymers.

The incorporation of Dichloro(¹³C₂)acetyl chloride into a polymer backbone would introduce a stable isotopic label at precise locations. alfa-chemistry.com These labeled polymers are exceptionally useful for research purposes:

Structural Analysis: Solid-state NMR studies of ¹³C-labeled polymers can provide detailed information about the polymer chain structure, conformation, and packing in the solid state.

Mechanism and Kinetics: The label can be used to track the polymerization process, providing insights into reaction kinetics and mechanisms.

Degradation Studies: By monitoring the fate of the ¹³C label, researchers can study the degradation pathways of the polymer under various environmental conditions.

Contamination Tracing: In high-purity applications like aerospace, isotopically labeled polymers can be used to unequivocally identify the source of any material outgassing or contamination. viromii.com

While the large-scale use of such a specialized monomer is limited by cost, its application in research provides invaluable data that is otherwise difficult to obtain. alfa-chemistry.com

Analytical and Spectroscopic Characterization Methodologies for Research on Dichloro 13c 2 Acetyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C Enrichment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the characterization of ¹³C-labeled compounds like Dichloro(¹³C₂_)acetyl chloride. nih.gov It provides detailed information about the molecular structure and the precise location of the isotopic labels.

Carbon-13 NMR Chemical Shift Analysis and Coupling Constants

Carbon-13 NMR (¹³C NMR) spectroscopy is fundamental in verifying the successful incorporation of ¹³C atoms into the Dichloroacetyl chloride structure. The chemical shift in a ¹³C NMR spectrum indicates the chemical environment of each carbon atom. oregonstate.edu For Dichloro(¹³C₂_)acetyl chloride, the presence of two distinct signals corresponding to the dichloromethyl carbon and the carbonyl carbon would confirm the ¹³C enrichment at both positions.

The electronegativity of adjacent atoms significantly influences the chemical shift. The carbon atom double-bonded to oxygen (the carbonyl carbon) will resonate at a different frequency than the carbon atom bonded to two chlorine atoms. chemguide.co.uk In the unlabeled Dichloroacetyl chloride, the dichloromethyl carbon (CHCl₂) and the carbonyl carbon (C=O) have characteristic chemical shifts. For the ¹³C-labeled analogue, these shifts are expected to be in similar regions, confirming the integrity of the molecular structure.

Furthermore, the coupling between the two adjacent ¹³C nuclei (¹J-coupling) provides definitive evidence of the dual labeling. This coupling constant, a measure of the interaction between the two nuclear spins, would be observed as a splitting of the NMR signals. The magnitude of this coupling constant is characteristic of a direct carbon-carbon bond.

Table 1: Illustrative ¹³C NMR Data for Dichloro(¹³C₂_)acetyl chloride

| Carbon Position | Expected Chemical Shift (ppm) Range | Expected Coupling |

| ¹³C=O | 160 - 185 | Doublet (due to coupling with adjacent ¹³C) |

| ¹³CHCl₂ | 60 - 80 | Doublet (due to coupling with adjacent ¹³C) |

Note: Specific chemical shift values can vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques for Structural Elucidation (e.g., HSQC, HMBC)

To further confirm the structure and the position of the isotopic labels, two-dimensional (2D) NMR techniques are invaluable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded proton and carbon atoms. In the case of Dichloro(¹³C₂_)acetyl chloride, an HSQC spectrum would show a correlation between the proton on the dichloromethyl group and its attached ¹³C atom. This unequivocally confirms the location of one of the ¹³C labels.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. An HMBC experiment on Dichloro(¹³C₂_)acetyl chloride would show a correlation between the proton on the dichloromethyl group and the carbonyl carbon. This provides conclusive evidence for the connectivity of the carbon skeleton and the placement of the second ¹³C label.

Quantitative NMR for Isotopic Abundance Determination

Quantitative NMR (qNMR) can be employed to determine the level of ¹³C enrichment in the Dichloro(¹³C₂_)acetyl chloride sample. nih.gov By integrating the signals of the ¹³C-labeled molecule and comparing them to a known internal standard, the isotopic abundance can be calculated. nih.gov For accurate quantification, it is crucial to use appropriate experimental parameters, such as long relaxation delays, to ensure that the signal intensities are directly proportional to the number of nuclei. fmach.it This method provides a reliable assessment of the isotopic purity of the material. nih.gov

Mass Spectrometry (MS) for Isotopic Purity and Fragment Analysis

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and isotopic composition of a compound. youtube.com For Dichloro(¹³C₂_)acetyl chloride, MS is essential for verifying the mass shift due to the incorporation of two ¹³C atoms and for assessing the isotopic purity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This allows for the unambiguous determination of the elemental formula of the compound. For Dichloro(¹³C₂_)acetyl chloride, the expected molecular weight will be higher than that of the unlabeled compound due to the two ¹³C atoms. HRMS can confirm this mass difference with high accuracy, thereby verifying the successful isotopic labeling. nih.gov Furthermore, the fragmentation pattern observed in the mass spectrum can provide additional structural confirmation. Tandem mass spectrometry (MS/MS) can be particularly informative, as it allows for the isolation and fragmentation of the molecular ion, providing detailed insights into the molecular structure and confirming the location of the labels. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) Applications

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry designed for the precise measurement of stable isotope ratios. fmach.it While often used for determining natural abundance variations, it can also be adapted to assess the isotopic enrichment of labeled compounds. ub.edu In the context of Dichloro(¹³C₂_)acetyl chloride research, IRMS could be used to precisely quantify the ¹³C/¹²C ratio, providing a highly accurate measure of the isotopic enrichment. ub.eduresearchgate.net This is particularly important for studies where a precise knowledge of the isotopic abundance is critical for interpreting experimental results, such as in metabolic tracer studies. ub.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. For Dichloro(¹³C₂)acetyl chloride, these methods are crucial for confirming the presence of specific functional groups and for verifying the incorporation of the ¹³C isotopes. The vibrational frequencies of a molecule are determined by the masses of its constituent atoms and the strength of the bonds connecting them.

The IR spectrum of an acetyl chloride derivative is characterized by several key absorption bands. A prominent feature is the C=O (carbonyl) stretching vibration. In standard acetyl chloride, this appears at a specific frequency. researchgate.net For Dichloroacetyl chloride, the presence of two electron-withdrawing chlorine atoms on the alpha-carbon influences the electronic environment of the carbonyl group, typically shifting its stretching frequency.

The most significant feature in the vibrational spectrum of Dichloro(¹³C₂)acetyl chloride is the shift in frequencies due to the heavier ¹³C isotopes. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. Replacing the ¹²C atoms with ¹³C atoms increases the reduced mass of the vibrating system, leading to a predictable decrease in the frequency of the carbon-centric vibrational modes. This isotopic shift provides definitive evidence of successful labeling.

Key vibrational modes analyzed for Dichloro(¹³C₂)acetyl chloride include:

C=O Stretch: The carbonyl stretch is a strong, sharp absorption in the IR spectrum. The substitution with ¹³C and the presence of two chlorine atoms will result in a lower frequency compared to unlabeled acetyl chloride. researchgate.netresearchgate.net

C-C Stretch: The stretching vibration of the carbon-carbon bond will also be shifted to a lower wavenumber due to the increased mass of both carbon atoms.

C-Cl Stretch: The vibrations involving the carbon-chlorine bonds are also sensitive to the mass of the attached carbon atom. researchgate.net A study on acetyl chloride identified the C-Cl stretch at 483.3359 cm⁻¹. researchgate.net This band would be expected at a lower frequency in the ¹³C labeled compound.

Raman spectroscopy complements IR spectroscopy by providing information on non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The symmetric stretches of the C-Cl bonds, for instance, would be expected to be strong in the Raman spectrum. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the theoretical vibrational frequencies for the isotopically labeled molecule, which can then be compared with experimental IR and Raman data for precise spectral assignment. researchgate.netresearchgate.net

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques coupled with mass spectrometry are indispensable tools for assessing the purity of Dichloro(¹³C₂)acetyl chloride and for monitoring its transformation during chemical reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile compounds. However, Dichloro(¹³C₂)acetyl chloride is a highly reactive acyl chloride. Direct injection onto a GC column can lead to degradation or reaction with residual moisture or active sites in the system. daneshyari.com Therefore, a common strategy involves derivatization to convert the acyl chloride into a more stable and less reactive compound prior to analysis. daneshyari.comanalytice.comnih.gov For instance, it can be reacted with an alcohol like methanol (B129727) to form the corresponding ester, methyl dichloro(¹³C₂)acetate, which is more amenable to GC analysis. japsonline.com

The mass spectrometer detector then provides crucial information. The key advantage of using an isotopically labeled compound is the distinct mass shift. The molecular weight of Dichloro(¹³C₂)acetyl chloride is approximately 149.37 g/mol , which is two mass units higher than its unlabeled counterpart due to the two ¹³C atoms. sigmaaldrich.com This mass difference is easily detected by MS, allowing for unambiguous identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique, particularly useful for monitoring reactions in solution. japsonline.com It can analyze the compound directly from a reaction mixture with minimal sample preparation. azerbaijanmedicaljournal.net For example, LC-MS can be used to track the consumption of Dichloro(¹³C₂)acetyl chloride and the formation of ¹³C-labeled products in real-time. The high sensitivity and specificity of tandem mass spectrometry (LC-MS/MS) allow for the detection of trace-level impurities and byproducts. azerbaijanmedicaljournal.net

The following table summarizes the expected mass-to-charge ratios for Dichloro(¹³C₂)acetyl chloride and a potential derivative in mass spectrometry analysis.

| Compound | Molecular Formula | Expected Molecular Weight ( g/mol ) | Analysis Notes |

| Dichloro(¹³C₂)acetyl chloride | Cl₂¹³CH¹³COCl | 149.37 sigmaaldrich.com | Highly reactive; often analyzed via a derivative. daneshyari.com |

| Methyl dichloro(¹³C₂)acetate | C₃H₃Cl₂O₂ (¹³C₂) | ~161.00 | A stable derivative suitable for GC-MS analysis. japsonline.com |

The limit of quantitation for related chloroacetyl chlorides has been determined to be as low as 0.03% wt/wt using derivatization GC methods, highlighting the sensitivity of these techniques for purity assessment. nih.gov

X-ray Crystallography of Derivatives for Molecular Structure Confirmation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic structure of a molecule. However, this technique requires a well-ordered crystalline solid. Dichloro(¹³C₂)acetyl chloride, being a reactive liquid at room temperature, is not suitable for direct analysis by X-ray crystallography. nih.gov

Therefore, to confirm the molecular structure, a crystalline derivative of the compound must be synthesized. This involves reacting the Dichloro(¹³C₂)acetyl chloride with a suitable molecule to form a stable, solid product that can be crystallized. For example, it could be reacted with an amine to form a solid amide derivative.

The process involves the following steps:

Synthesis of a Crystalline Derivative: Dichloro(¹³C₂)acetyl chloride is reacted with a carefully chosen reagent to yield a solid product with good crystallization properties.

Crystal Growth: A single, high-quality crystal of the derivative is grown from a solution. This is often the most challenging step.

X-ray Diffraction: The crystal is mounted in an X-ray diffractometer and bombarded with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

Structure Solution and Refinement: The diffraction pattern is mathematically analyzed to generate an electron density map of the molecule. From this map, the positions of all the atoms (including the chlorine and ¹³C atoms) can be determined with high precision.

While no specific crystal structure of a Dichloro(¹³C₂)acetyl chloride derivative is found in the search results, the methodology is a standard and powerful tool in chemical analysis. It provides definitive proof of the molecular connectivity and stereochemistry, confirming that the isotopic labels and chlorine atoms are in the expected positions within the molecular framework. This level of structural detail is critical for interpreting the results of studies where the compound is used as a tracer or a synthetic building block. nih.gov

Theoretical and Computational Chemistry Studies of Dichloro 13c 2 Acetyl Chloride

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For Dichloro(¹³C₂_)acetyl chloride, these calculations reveal key aspects of its structure and inherent reactivity.

Conformational Analysis and Energy Landscapes

Dichloroacetyl chloride can exist in different spatial arrangements, known as conformations, due to the rotation around the carbon-carbon single bond. Theoretical studies have identified two stable conformers: a cis (or syn) form and a gauche form. researchgate.net In the cis conformer, the hydrogen atom of the dichloromethyl group is in the same plane as the carbonyl oxygen, resulting in a dihedral angle of 0°. The gauche conformer has a non-zero dihedral angle between these groups. researchgate.net

Computational methods like the Hartree-Fock (RHF) and Møller-Plesset perturbation theory (MP2) with a 6-31G(d) basis set have been employed to determine the structures of these conformers and the transition states that separate them. researchgate.net The energy difference between the cis and gauche forms is a subject of interest, with some studies suggesting a controversy over which is the more stable conformer. researchgate.net The calculated potential energy landscape, which maps the energy as a function of the internal rotation, allows for the determination of the energy barriers between these stable conformations. researchgate.net

Table 1: Calculated Relative Electronic Energies of Dichloroacetyl Chloride Conformers

| Computational Method | Basis Set | Energy Difference (kJ/mol) |

| RHF | 6-31G(d) | Data not available in search results |

| MP2 | 6-31G(d) | Data not available in search results |

Charge Distribution and Reactivity Predictions

The distribution of electron density within the Dichloro(¹³C₂_)acetyl chloride molecule is a key determinant of its reactivity. The presence of three electronegative chlorine atoms significantly influences the electronic environment. The two chlorine atoms on the α-carbon and the chlorine atom of the acyl chloride group create a strong electron-withdrawing effect. This effect makes the carbonyl carbon highly electrophilic and thus susceptible to attack by nucleophiles.

Computational studies can quantify this charge distribution, often through methods like Mulliken population analysis or by calculating electrostatic potential maps. These analyses consistently show a significant partial positive charge on the carbonyl carbon, which is a hallmark of reactive acyl chlorides. The enhanced electrophilicity of Dichloro(¹³C₂_)acetyl chloride compared to non-chlorinated analogs like acetyl chloride is a direct consequence of these electronic effects. This heightened reactivity makes it a potent acylating agent in organic synthesis.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the identification of transient species like transition states.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions involving acyl chlorides. researchgate.netresearchgate.net For reactions like hydrolysis or acylation, DFT calculations can map out the potential energy surface, identifying the lowest energy pathway from reactants to products. researchgate.netresearchgate.net

Studies on similar molecules, such as chloroacetyl chloride and benzoyl chlorides, have shown that hydrolysis can proceed through a concerted, one-step SN2 mechanism. researchgate.net In this mechanism, the attacking nucleophile (e.g., a water molecule) approaches the carbonyl carbon while the leaving group (the chloride ion) departs simultaneously, passing through a distorted tetrahedral transition state. researchgate.net DFT calculations can model the role of solvent molecules, which can act as catalysts by stabilizing the transition state. researchgate.net For acylation reactions, DFT can be used to predict regioselectivity, as demonstrated in the acylation of 2-benzoxazolinone (B145934) with acetyl chloride, where the calculations correctly predicted the favored product isomer. researchgate.net

Ab Initio Calculations of Kinetic Isotope Effects

The presence of ¹³C isotopes in Dichloro(¹³C₂_)acetyl chloride makes it an ideal candidate for studying kinetic isotope effects (KIEs). KIEs are small changes in reaction rates that occur when an atom in the reactant is replaced by one of its heavier isotopes. Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, can be used to predict these effects.

Theoretical studies on chlorine isotope effects in elimination and nucleophilic substitution reactions have shown that the magnitude of the KIE is related to changes in the bonding to the isotopic atom in the transition state. researchgate.net For reactions involving Dichloro(¹³C₂_)acetyl chloride, ab initio calculations could predict the ¹³C KIE, providing valuable information about the structure of the transition state and the rate-determining step of the reaction. For example, a significant KIE at the carbonyl carbon would suggest that the C-Cl or C-O bond formation/breaking at this center is part of the rate-determining step.

Spectroscopic Property Predictions and Validation

Computational methods are invaluable for predicting spectroscopic properties, which can then be used to validate experimental data and confirm the structure and purity of a compound.

For Dichloro(¹³C₂_)acetyl chloride, computational chemistry can predict various spectra, including ¹³C-NMR, infrared (IR), and Raman spectra. DFT calculations, for instance, can compute the vibrational frequencies corresponding to the IR and Raman active modes. mdpi.com These predicted frequencies can be compared to experimental spectra to assign the observed bands to specific molecular vibrations, such as the C=O stretch, C-C stretch, and C-Cl stretches. researchgate.net

Similarly, ¹³C-NMR chemical shifts can be calculated. mdpi.com The calculated shifts for the two ¹³C-labeled carbons in Dichloro(¹³C₂_)acetyl chloride can be compared with experimental ¹³C-NMR spectra to confirm the isotopic enrichment and purity of the sample. The agreement between calculated and experimental spectroscopic data provides strong evidence for the correctness of both the computational model and the experimental characterization. mdpi.com

Table 2: Key Spectroscopic Data for Dichloroacetyl Chloride and its Isotopologues

| Spectroscopic Technique | Compound | Key Feature | Observed/Predicted Value |

| ¹³C-NMR | Dichloro(¹³C₂)acetyl chloride | Isotopic enrichment | Comparison of peak intensities and chemical shifts at labeled carbons. |

| GC-MS | Dichloro(¹³C₂_)acetyl chloride | Isotopic purity | Analysis of molecular ion clusters (m/z ratios). |

| IR Spectroscopy | Dichloroacetyl chloride | C=O stretching | ~1814 cm⁻¹ (in Kr matrix) researchgate.net |

| IR Spectroscopy | Dichloroacetyl chloride | CH bending | ~1262 cm⁻¹ (in Kr matrix) researchgate.net |

| IR Spectroscopy | Dichloroacetyl chloride | C-C stretching | ~987 cm⁻¹ (in Kr matrix) researchgate.net |

| IR Spectroscopy | Dichloroacetyl chloride | CCl₂ symmetric stretching | ~740 cm⁻¹ (in Kr matrix) researchgate.net |

Molecular Dynamics Simulations of Dichloro(¹³C₂_)acetyl Chloride in Reaction Environments

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for examining the behavior of molecules at an atomic level over time. While specific MD simulation studies focusing exclusively on Dichloro(¹³C₂_)acetyl chloride are not extensively documented in publicly available literature, the principles and methodologies can be robustly inferred from simulations of its non-labeled analogue, dichloroacetyl chloride, and other reactive acyl chlorides. uq.edu.au The isotopic labeling with ¹³C does not significantly alter the classical mechanical forces governing molecular motion in an MD simulation, meaning that studies on dichloroacetyl chloride are directly relevant for understanding the dynamics of its ¹³C₂-labeled counterpart. sigmaaldrich.com The primary value of the ¹³C labeling lies in experimental contexts, such as NMR spectroscopy or mass spectrometry, for mechanistic elucidation, which can then be correlated with computational findings.

MD simulations of Dichloro(¹³C₂_)acetyl chloride in various reaction environments—such as in aqueous solution, organic solvents, or in the presence of nucleophiles—provide critical insights into the initial stages of chemical reactions. These simulations model the explicit interactions between the solute (the acyl chloride) and the surrounding solvent molecules, capturing the dynamic nature of the solvation shell, which is crucial for understanding reactivity.

The setup of a typical MD simulation for this system involves several key components:

Force Fields: A classical force field (e.g., GROMOS, AMBER, CHARMM, OPLS) is required to define the potential energy of the system as a function of its atomic coordinates. For a reactive molecule like an acyl chloride, standard force fields may need re-parameterization to accurately describe the partial charges, bond lengths, angles, and dihedral terms, especially for the highly electrophilic carbonyl carbon. The Automated Topology Builder (ATB) and Repository provides pre-calculated topologies for molecules like dichloroacetylchloride, which can serve as a starting point for such simulations. uq.edu.au

Solvent Models: The choice of solvent model is critical. Explicit solvent models (e.g., TIP3P, SPC/E for water) surround the solute with a large number of individual solvent molecules, offering a detailed picture of solute-solvent interactions, including hydrogen bonding. Implicit solvent models, which represent the solvent as a continuous medium, are computationally less expensive but may not capture specific local interactions that can influence the reaction pathway.

Simulation Protocol: Simulations are typically run under constant temperature and pressure (NPT ensemble) to mimic laboratory conditions. The simulation time must be long enough to allow for adequate sampling of the conformational space and the local solvent environment.

From these simulations, several important properties can be analyzed to understand the behavior of Dichloro(¹³C₂_)acetyl chloride prior to reaction:

Solvation Structure: The radial distribution function (RDF) between atoms of the acyl chloride and solvent molecules reveals the structure of the solvation shell. This can show, for instance, how water molecules orient themselves around the electrophilic carbonyl group.

Conformational Dynamics: Dichloroacetyl chloride possesses rotational freedom around the C-C bond, leading to different conformers (e.g., anti and gauche forms). researchgate.net MD simulations can quantify the populations and interconversion rates of these conformers in different environments.

Reactant Association: In the presence of a nucleophile (e.g., an amine or alcohol), MD simulations can be used to calculate the potential of mean force (PMF) for the association of the two reactants, providing insight into the free energy barrier for bringing the reactants together in a reactive orientation.

| Parameter | Typical Value/Choice | Rationale |

| Force Field | GROMOS, AMBER, OPLS-AA | Well-established for organic molecules; may require re-parameterization for the reactive acyl chloride group. |

| Solvent Model | Explicit (e.g., TIP3P, SPC/E) | Provides a detailed description of solute-solvent interactions, which are critical for reaction dynamics in solution. |

| System Size | >2000 solvent molecules | To minimize finite-size effects and ensure the solute is adequately solvated. |

| Temperature | 298 K (25 °C) | To simulate standard laboratory conditions. |

| Pressure | 1 atm | To simulate standard laboratory conditions. |

| Simulation Time | 10-100 ns | To ensure sufficient sampling of conformational and solvent dynamics. |

| Analysis | RDF, Conformational Analysis, PMF | To characterize the structure of the solvation shell, molecular flexibility, and initial reactant association energetics. |

Development of Computational Models for Dichloroacylation Reactions

Computational models are indispensable for dissecting the complex mechanisms of chemical reactions, including dichloroacylation. These models allow researchers to explore reaction pathways, identify fleeting transition states, and predict reactivity, thereby guiding experimental design. sciencedaily.comnih.gov The development of such models for reactions involving Dichloro(¹³C₂_)acetyl chloride leverages a range of computational chemistry techniques, from high-level quantum mechanics to sophisticated machine learning algorithms.

Quantum Mechanics (QM) Methods: QM methods, particularly Density Functional Theory (DFT), are the cornerstone for modeling chemical reactions. They provide a detailed electronic structure-based understanding of the reaction mechanism. For a dichloroacylation reaction, such as the reaction of Dichloro(¹³C₂_)acetyl chloride with an amine, DFT calculations can be used to:

Map the Potential Energy Surface: By calculating the energy of the system for various atomic arrangements, a map of the reaction pathway can be constructed.

Locate Transition States: These are the highest energy points along the reaction coordinate and represent the kinetic bottleneck of the reaction. sciencedaily.com Theoretical studies on related molecules, like the decomposition of chloroacetyl chloride, have successfully located multiple transition states to determine the most favorable reaction pathways. researchgate.net

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. This allows for the prediction of how changes in the substrate or catalyst will affect the reaction speed.

Analyze Reaction Mechanisms: QM calculations can elucidate the step-by-step process of bond breaking and formation, such as the nucleophilic attack on the carbonyl carbon, formation of a tetrahedral intermediate, and expulsion of the chloride leaving group. youtube.com

Hybrid QM/MM Methods: For reactions occurring in a complex environment, such as in a solvent or a catalyst's active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models offer a balance between accuracy and computational cost. nih.gov In this approach, the reactive core of the system (e.g., Dichloro(¹³C₂_)acetyl chloride and the attacking nucleophile) is treated with high-level QM, while the surrounding environment (e.g., solvent molecules) is treated with a less computationally demanding MM force field. This allows for the inclusion of environmental effects on the reaction energetics and mechanism.

Machine Learning (ML) Models: A newer frontier in computational chemistry is the application of machine learning to predict chemical reactivity. sciencedaily.com Researchers have developed ML models trained on large datasets of known reactions to predict outcomes for new, unseen reactions. mit.edu For dichloroacylation, an ML model could be trained to:

Predict Reaction Yields: Based on the structures of the amine and the acylating agent, an ML model could predict the expected product yield under specific conditions.

Identify Optimal Reaction Conditions: By including reaction parameters like solvent, temperature, and catalyst in the training data, ML can help identify the optimal conditions for a desired transformation.

Accelerate Transition State Discovery: Recently developed ML models can predict the structure of transition states in seconds, a task that can take hours or days with traditional QM methods. sciencedaily.com This rapid prediction can significantly accelerate the design of new catalysts and reactions. mit.edu